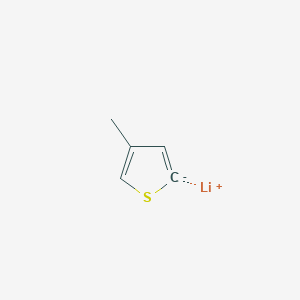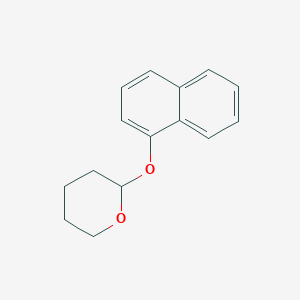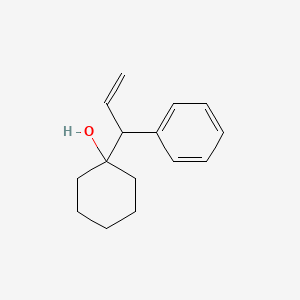
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide is a chemical compound known for its unique structure and properties It belongs to the class of quinolinediones, which are characterized by a quinoline ring system with two ketone groups The presence of chlorine atoms at the 6 and 7 positions and an oxide group at the 1 position further distinguishes this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-quinolinedione, 6,7-dichloro-, 1-oxide typically involves the oxidation of 6,7-dichloroquinoline-5,8-dione. One common method includes the use of sodium chlorate in hydrochloric acid as the oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: Chlorine atoms at the 6 and 7 positions can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Sodium chlorate in hydrochloric acid.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted quinolinediones depending on the substituent used.
科学的研究の応用
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide has several applications in scientific research:
作用機序
The compound exerts its effects primarily through interactions with specific enzymes and proteins. For example, it is a substrate for the enzyme DT-diaphorase (NQO1), which is involved in the reduction of quinones . The molecular docking studies have shown that the arrangement and type of interactions between the compound and the enzyme depend on the substituents present .
類似化合物との比較
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Lacks the oxide group at the 1 position.
5,8-Quinolinedione: Lacks chlorine atoms at the 6 and 7 positions.
6,7-Dichloro-2-methyl-5,8-quinolinedione: Contains a methyl group at the 2 position instead of the oxide group at the 1 position.
Uniqueness
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide is unique due to the presence of both chlorine atoms and an oxide group, which confer distinct chemical properties and reactivity
特性
| 84289-01-0 | |
分子式 |
C9H3Cl2NO3 |
分子量 |
244.03 g/mol |
IUPAC名 |
6,7-dichloro-1-oxidoquinolin-1-ium-5,8-dione |
InChI |
InChI=1S/C9H3Cl2NO3/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12(7)15/h1-3H |
InChIキー |
YTBFFBZWASJMPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)[N+](=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)


![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)

